GKT137831
描述
Setanaxib, also known by its development code GKT-831, is an experimental orally bioavailable dual inhibitor of NADPH oxidase isoforms NOX4 and NOX1. It belongs to the pyrazolopyridine dione chemical series and is the only specific NADPH oxidase inhibitor that has entered clinical trials . Setanaxib has demonstrated biological activity in various in vitro and in vivo animal pharmacological models, including squamous cell carcinoma of the head and neck, diabetic nephropathy, retinopathy, atherosclerosis, liver fibrosis, osteoporosis, pulmonary hypertension, and idiopathic pulmonary fibrosis .
科学研究应用
Setanaxib 在各种领域具有广泛的科学研究应用,包括化学、生物学、医学和工业。 在化学领域,Setanaxib 被用作工具化合物来研究 NADPH 氧化酶在氧化应激和相关疾病中的作用 。 在生物学领域,Setanaxib 用于研究各种病理状况的分子机制,例如纤维化、癌症和心血管疾病 .
在医学领域,Setanaxib 在治疗各种疾病的临床前和临床研究中显示出有希望的结果,包括原发性胆汁性胆管炎、糖尿病肾病和特发性肺纤维化 。 在工业领域,Setanaxib 正在被开发为治疗纤维化罕见病和实体瘤的潜在治疗剂 .
作用机制
Setanaxib 的作用机制涉及抑制 NADPH 氧化酶同工酶 NOX4 和 NOX1。 NADPH 氧化酶是产生活性氧物质 (ROS) 的酶,ROS 在各种细胞过程中起着至关重要的作用,包括细胞信号传导、增殖和分化 。 通过抑制 NOX4 和 NOX1,Setanaxib 减少了 ROS 的产生,从而预防氧化应激及其相关的病理影响 .
Setanaxib 通过抗纤维化和抗炎途径发挥作用。 它下调多种纤维化和炎症途径,防止各种组织中纤维化和炎症的进展 。 Setanaxib 作用机制中涉及的分子靶点和途径包括抑制 NOX4 和 NOX1,以及调节参与纤维化和炎症的下游信号通路 .
生化分析
Biochemical Properties
GKT137831 is a preferential direct inhibitor of NOX1 and NOX4 . It can delay or prevent the progression of many cardiovascular disorders by inhibiting reactive oxygen species (ROS) generation . It shows only weak inhibitory activity against NOX2 . It has good pharmacokinetic properties and bioavailability with one or two daily doses administered to rodents or patients .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve cardiac function and viability of neonatal rat cardiomyocytes (NRCMs) in vitro . It also decreased ROS production and the cardiomyocyte apoptosis rate . In addition, this compound could protect adipose-derived stem cells (ADSCs) from oxidative stress and aging induced by high glucose (HG) and enhance the therapeutic effect of ADSCs on diabetic wounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its inhibition of NOX1 and NOX4, which are known to generate reactive oxygen species (ROS) that are critical in regulating a variety of cellular functions but also contribute to many diseases . By inhibiting these enzymes, this compound can reduce ROS production, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a study involving a mice model of cardiotoxicity induced by Doxorubicin (DOX), this compound treatment was performed at the same time . The results showed that this compound improved cardiac function, as indicated by the increased left ventricular ejection fraction (LVEF) and fractional shortening (FS%) over a period of 48 weeks .
Dosage Effects in Animal Models
In animal models, this compound has been shown to provide dose-dependent reno- and atheroprotection . It was administered at two doses, 30 mg kg −1 day −1 and 60 mg kg −1 day −1, to ApoE −/− mice 10 weeks after diabetes induction with streptozotocin (STZ), for a period of 10 weeks . The results showed that this compound was protective in a model of diabetic nephropathy at both doses, through suppression of proinflammatory and profibrotic processes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the regulation of reactive oxygen species (ROS). It acts as a selective inhibitor of NOX1 and NOX4 isoforms of the NADPH oxidase family of enzymes, which are known to generate ROS .
Subcellular Localization
Given its role as an inhibitor of NOX1 and NOX4, it is likely that it interacts with these enzymes at their respective locations within the cell .
准备方法
Setanaxib 的合成路线和反应条件涉及多个步骤,该化合物通过一系列化学反应从易于获得的起始原料合成最终产物通过纯化和结晶工艺获得 .
Setanaxib 的工业生产方法涉及将实验室合成扩大到更大的规模。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度。 工业生产过程还包括严格的质量控制措施,以确保一致性和可重复性 .
化学反应分析
Setanaxib 会经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所使用的具体反应条件和试剂 .
例如,Setanaxib 在氧化剂的存在下会发生氧化反应,导致形成氧化衍生物。 同样,还原反应可以使用还原剂进行,以获得还原衍生物。 取代反应也可以进行,以将不同的官能团引入 Setanaxib 分子中 .
相似化合物的比较
Setanaxib 在 NADPH 氧化酶抑制剂中是独一无二的,因为它双重抑制 NOX4 和 NOX1。 其他类似化合物包括 GKT137831,它也是 NOX4 和 NOX1 的双重抑制剂,以及 VAS2870,它是一种泛 NADPH 氧化酶抑制剂 。 与这些化合物相比,Setanaxib 在临床前和临床研究中显示出优越的疗效和安全性 .
其他类似化合物包括阿朴西宁,它是一种非特异性 NADPH 氧化酶抑制剂,和二苯乙烯碘鎓,它是一种黄素蛋白(包括 NADPH 氧化酶)的非选择性抑制剂 。 这些化合物在特异性和脱靶效应方面存在局限性,使 Setanaxib 成为治疗氧化应激相关疾病更有希望的治疗剂 .
属性
IUPAC Name |
2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-24(2)14-8-6-7-13(11-14)20-19-16(12-18(27)25(20)3)23-26(21(19)28)17-10-5-4-9-15(17)22/h4-12,23H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQPQARIQKJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2C(=C1C3=CC(=CC=C3)N(C)C)C(=O)N(N2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
Record name | Setanaxib | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Setanaxib | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153432 | |
Record name | Setanaxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218942-37-0 | |
Record name | 2-(2-Chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218942-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GKT-137831 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218942370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setanaxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Setanaxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETANAXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45II35329V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。